molecular formula C26H29NO6 B14955093 N~1~-(3,4-dimethoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide

N~1~-(3,4-dimethoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide

Cat. No.: B14955093
M. Wt: 451.5 g/mol
InChI Key: VISVFMXAPXLVRR-UHFFFAOYSA-N
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Description

N~1~-(3,4-dimethoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide typically involves multiple steps, starting from readily available precursors. One common approach is to use the 3,4-dimethoxybenzyl group as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . The protective group can be cleaved off during monolayer formation, especially at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid) .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-dimethoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Halogens (chlorine, bromine), nucleophiles (hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

N~1~-(3,4-dimethoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its ability to modulate biological pathways and target specific molecular structures.

    Industry: Used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

N~1~-(3,4-dimethoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide can be compared with other similar compounds, such as:

These compounds share similar structural features but may differ in their specific functional groups and overall molecular architecture. The uniqueness of N1-(3,4-dimethoxybenzyl)-3-{4-methyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide lies in its combination of aromatic and heterocyclic structures, which may confer unique properties and applications.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]propanamide

InChI

InChI=1S/C26H29NO6/c1-16(2)15-32-19-7-8-20-17(3)21(26(29)33-23(20)13-19)9-11-25(28)27-14-18-6-10-22(30-4)24(12-18)31-5/h6-8,10,12-13H,1,9,11,14-15H2,2-5H3,(H,27,28)

InChI Key

VISVFMXAPXLVRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CCC(=O)NCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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